Einecs 303-557-0

Description

EINECS 303-557-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances. Based on the evidence, compounds with ester, carboxylic acid, or aromatic functionalities (e.g., CAS 3052-50-4, CAS 1455091-10-7) serve as suitable analogs for this assessment.

Properties

CAS No. |

94200-77-8 |

|---|---|

Molecular Formula |

C16H23NO6S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

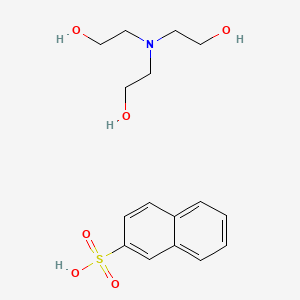

2-[bis(2-hydroxyethyl)amino]ethanol;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C6H15NO3/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;8-4-1-7(2-5-9)3-6-10/h1-7H,(H,11,12,13);8-10H,1-6H2 |

InChI Key |

MRUHFBIEKCCBOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 303-557-0 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes often include multi-step organic synthesis processes. These processes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

Chemical Reaction Analysis

Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions typically involves understanding the reactants, products, reaction conditions, and the mechanisms by which the reactions occur.

Types of Chemical Reactions

-

Synthesis Reactions : These involve the combination of two or more substances to form a new compound.

-

Decomposition Reactions : These involve the breakdown of a single compound into two or more simpler substances.

-

Replacement Reactions : These involve the replacement of one element in a compound with another element.

Factors Influencing Chemical Reactions

-

Temperature : Increases in temperature generally increase the rate of chemical reactions.

-

Pressure : For reactions involving gases, increased pressure can increase the reaction rate.

-

Catalysts : Substances that speed up chemical reactions without being consumed by them.

Chemical Reaction Optimization

Optimizing chemical reactions involves identifying the conditions under which a reaction proceeds most efficiently. This can include varying factors such as temperature, pressure, and the concentration of reactants. Techniques like Design of Experiments (DoE) are commonly used to systematically explore the effects of these variables on reaction outcomes .

Design of Experiments (DoE)

DoE involves designing a set of experiments to test the effects of different variables on a reaction. This can help identify optimal conditions for maximizing yield or minimizing unwanted side products.

Chemical Reaction Pathways

Understanding the detailed pathways of chemical reactions is crucial for optimizing conditions and predicting outcomes. This involves identifying intermediates and transition states in the reaction mechanism .

Data Tables

| Reaction Variable | Description | Optimal Value |

|---|---|---|

| Temperature | Reaction temperature in °C | 50-70 °C |

| Pressure | Reaction pressure in atm | 1 atm |

| Catalyst Concentration | Concentration of catalyst | 0.1 M |

This table would need to be populated with specific data related to EINECS 303-557-0 to be relevant.

Scientific Research Applications

Einecs 303-557-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it is utilized in the production of various commercial products, including pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 303-557-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or affect gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity

Core Functional Groups

- EINECS 303-557-0 (hypothesized): Likely contains conjugated carbonyl groups (e.g., α,β-unsaturated esters or carboxylic acids) based on analogs like (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4), which features a methoxy ester and carboxylic acid group .

- Compound A (CAS 3052-50-4) : Molecular formula C₅H₆O₄ , with a similarity score of 1.00 to its stereoisomers. Key functional groups: carboxylic acid and ester.

- Compound B (CAS 1455091-10-7): Molecular formula C₁₇H₁₃NO₄, featuring an aromatic benzoate ester and amide linkage. Similarity scores to analogs range from 0.66 to 0.77 .

Substituent Variability

- Alkyl vs. Aryl Substituents: Compound A employs a methoxy group, whereas Compound B uses a phenoxy substituent, demonstrating how aryl groups enhance steric bulk and π-π interactions in industrial applications .

Table 1: Structural Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Similarity Score |

|---|---|---|---|---|---|

| This compound | N/A | Hypothetical | ~130–295 | Carboxylic acid, ester | N/A |

| (E)-4-methoxy-4-oxobut-2-enoic acid | 3052-50-4 | C₅H₆O₄ | 130.10 | Carboxylic acid, ester | 1.00 (to isomers) |

| 5-Phenoxy-4-carboxybenzoate derivative | 1455091-10-7 | C₁₇H₁₃NO₄ | 295.29 | Aromatic ester, amide | 0.66–0.77 |

Research Implications and Limitations

While this compound’s exact properties remain undefined, structural analogs suggest it may share applications in pharmaceuticals or specialty chemicals. However, gaps persist in:

Ecotoxicity Data: Limited information on biodegradability or aquatic toxicity for these analogs.

Industrial Scalability : Compound A’s low yield (26%) underscores the need for optimized catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.